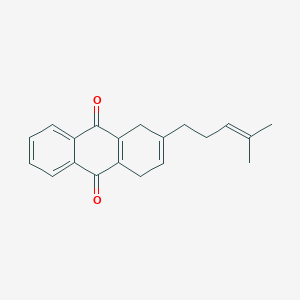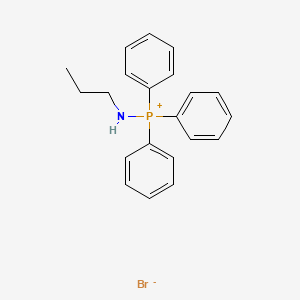
Triphenyl(propylamino)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(propylamino)phosphonium bromide is an organophosphorus compound with the molecular formula C21H22BrP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphine group bonded to a propylamino chain, with bromide as the counterion. This compound is known for its applications in organic synthesis, particularly in the formation of ylides and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propylamino)phosphonium bromide typically involves the reaction of triphenylphosphine with a propylamine derivative in the presence of a brominating agent. One common method includes the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of propylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Triphenyl(propylamino)phosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium iodide.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Triphenyl(propylamino)phosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl(propylamino)phosphonium bromide involves the formation of ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The triphenylphosphine group acts as a nucleophile, attacking the carbonyl carbon, while the propylamino chain stabilizes the intermediate .
Comparison with Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but with a bromopropyl group instead of a propylamino group.
Triphenylphosphine: The parent compound, lacking the propylamino chain.
Uniqueness: Triphenyl(propylamino)phosphonium bromide is unique due to its propylamino chain, which imparts different reactivity and stability compared to its analogs. This makes it particularly useful in specific catalytic applications and in the formation of ylides for the Wittig reaction .
Properties
Molecular Formula |
C21H23BrNP |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
triphenyl(propylamino)phosphanium;bromide |
InChI |
InChI=1S/C21H23NP.BrH/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22H,2,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
ORTYHZWMQKFBJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


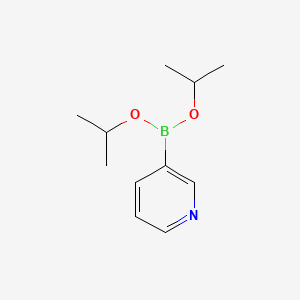
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



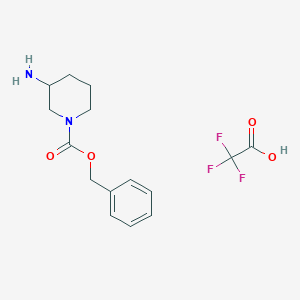
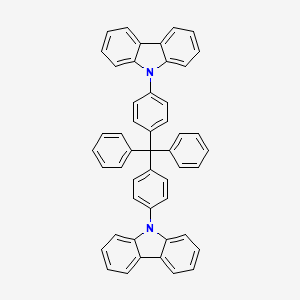
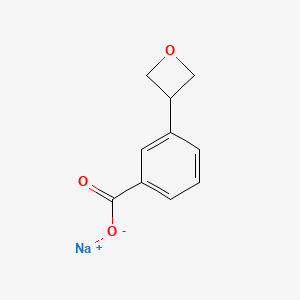
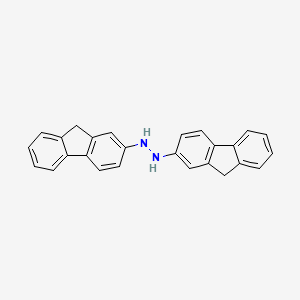

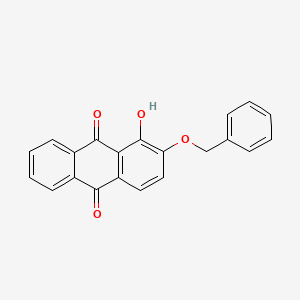
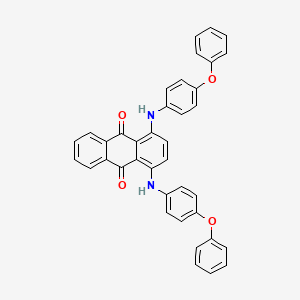
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
